Cas no 2229367-44-4 (tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate)
tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate
- 2229367-44-4
- EN300-1891759
- tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate
-
- Inchi: 1S/C17H24N4O4/c1-17(2,3)25-16(22)20-12-8-14(24-6)13(23-5)7-10(12)15-11(18)9-19-21(15)4/h7-9H,18H2,1-6H3,(H,20,22)
- InChI Key: GHZDGUFAMVRMND-UHFFFAOYSA-N
- SMILES: O(C(NC1C=C(C(=CC=1C1=C(C=NN1C)N)OC)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 348.17975526g/mol
- Monoisotopic Mass: 348.17975526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 101Ų
tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1891759-0.05g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1891759-0.1g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1891759-0.25g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1891759-0.5g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1891759-1.0g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1891759-2.5g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1891759-5.0g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1891759-10.0g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1891759-1g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1891759-5g |
tert-butyl N-[2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-44-4 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate
Introduction to Tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate (CAS No. 2229367-44-4)
Tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2229367-44-4, represents a promising candidate for further exploration due to its unique structural features and potential biological activities. The presence of a tert-butyl group, an amino-substituted pyrazole moiety, and a dimethoxyphenylcarbamate moiety contributes to its complex chemical profile, making it an intriguing subject for detailed study.
The compound's structure incorporates several key functional groups that are known to influence its pharmacological properties. The tert-butyl group, for instance, is often used in medicinal chemistry to enhance metabolic stability and improve binding affinity. The pyrazole ring is a common scaffold in bioactive molecules, known for its role in various biological pathways. Specifically, the 4-amino-1-methyl-1H-pyrazol-5-yl moiety suggests potential interactions with enzymes and receptors involved in inflammation and immune response. Additionally, the 4,5-dimethoxyphenylcarbamate part of the molecule may contribute to its solubility and bioavailability, which are critical factors in drug development.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. Pyrazole derivatives, in particular, have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The compound tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate is no exception and has been the subject of several preliminary studies aimed at elucidating its pharmacological effects.
One of the most compelling aspects of this compound is its potential as an inhibitor of specific enzymes that play a role in disease progression. For example, studies have suggested that pyrazole-based compounds can modulate the activity of kinases and phosphodiesterases, which are frequently dysregulated in cancer cells. The presence of the amino group in the pyrazole ring may also allow for interactions with other biological targets, such as transcription factors and cytokine receptors. These interactions could lead to novel therapeutic strategies for conditions characterized by abnormal cell growth or immune dysregulation.
The dimethoxyphenylcarbamate moiety is another feature that warrants further investigation. This group is known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes. In drug development, achieving an optimal balance between lipophilicity and hydrophilicity is crucial for achieving desired pharmacokinetic properties. The dimethoxy substitution may also influence the electronic properties of the molecule, affecting its binding affinity and specificity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in evaluating how tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate might interact with various proteins and enzymes. These studies have hinted at potential applications in treating neurological disorders, where modulation of neurotransmitter release or receptor activity could be beneficial.
In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for research purposes. Its unique structure allows chemists to explore new synthetic pathways and develop libraries of related compounds for high-throughput screening. Such libraries are essential for identifying lead compounds that can be further optimized into viable drugs.
The synthesis of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in building the necessary framework for this compound. These methods not only improve yield but also enhance the purity of the final product, which is critical for subsequent biological evaluations.
The pharmacokinetic properties of this compound are also an area of active investigation. Studies have begun to assess how it is metabolized and excreted by the body. Understanding these processes is essential for determining appropriate dosing regimens and predicting potential side effects. Preliminary data suggest that the tert-butyl group may influence metabolic pathways by protecting the molecule from rapid degradation by enzymes such as cytochrome P450 oxidases.
The potential applications of tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4,5-dimethoxyphenylcarbamate extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique properties might provide advantages over existing compounds. For instance, its ability to interact with biological targets could make it useful in developing new pesticides or herbicides that target specific enzymes or receptors in pests while minimizing harm to non-target organisms.
In conclusion, Tert-butyl N-2-(4-amino-1-methyl-1H-pyrazol-5-ylyl)-4,5-dimethoxyphenylcarbamate (CAS No. 2229367-44) represents a fascinating compound with numerous potential applications in medicine and industry. Its complex structure and diverse functional groups make it a promising candidate for further research aimed at unlocking its full therapeutic potential. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing some of today's most pressing health challenges.
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